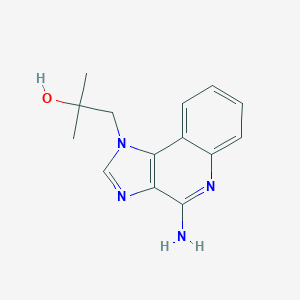

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Description

Propriétés

IUPAC Name |

1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOKXFMODKQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150133 | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-45-8 | |

| Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-842 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Six-Step Synthesis via Palladium-Catalyzed Cross-Coupling

A streamlined six-step route was developed to synthesize 1H-imidazo[4,5-c]quinolin-4-amine derivatives, including the target compound.

Reaction Sequence and Intermediates

-

Quinoline-2,4-diol undergoes nitration to yield 3-nitroquinoline-2,4-diol.

-

Reduction of the nitro group produces 3-aminoquinoline-2,4-diol.

-

Formylation with triethyl orthoformate in acetic acid generates the imidazole ring, forming 1H-imidazo[4,5-c]quinoline-4-ol.

-

Chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chloride at the 4-position.

-

Amination with aqueous ammonia under high-pressure conditions (150°C, steel bomb) replaces the chloride with an amino group.

-

Side-chain incorporation : The dimethyl ethanol moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using 2-methyl-2-propanol and triphenylphosphine/diethyl azodicarboxylate (DEAD).

Key Optimization :

Chlorination-Amination Pathway (US5602256)

-

Starting material : 2-Chloro-N⁴-(2-methylpropyl)-3,4-quinolinediamine.

-

Cyclization : Treated with triethyl orthoformate at 80°C for 15 h, forming 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.

-

Amination : Reacted with ammonia in methanol at 150°C for 8 h, yielding 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine (70% yield).

-

Ethanol side-chain addition : The dimethyl ethanol group is introduced via alkylation with 2-bromo-2-methylpropanol in dimethylformamide (DMF) under reflux.

Purification : Recrystallization from N,N-dimethylformamide (DMF) improves purity to >98%.

Formic Acid-Mediated Cyclization (US5389640)

-

Intermediate preparation : 3-Amino-4-(2-methylpropylamino)quinoline is refluxed in formic acid to form the imidazole ring.

-

Deprotection and functionalization : The intermediate is basified with ammonium hydroxide, extracted with ether, and alkylated with 2-methyl-2-propanol.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Methods

Advantages and Limitations :

-

The six-step route offers modularity for derivative synthesis but requires expensive palladium catalysts.

-

Patent methods prioritize cost-effectiveness and scalability but involve high-pressure conditions.

Reaction Mechanisms and Stereochemical Considerations

Cyclization via Triethyl Orthoformate

Triethyl orthoformate acts as a formylating agent, facilitating intramolecular cyclization by dehydrating the 3-amino and 4-hydroxy groups on the quinoline core. This step proceeds via a nucleophilic attack mechanism, forming the imidazole ring.

Amination under High-Pressure Ammonia

The replacement of the 4-chloro group with an amino group occurs through an SNAr (nucleophilic aromatic substitution) mechanism. Elevated temperatures (150°C) and ammonia concentration drive the reaction to completion.

Industrial-Scale Production Insights

-

Solvent Selection : Methanol and DMF are preferred for their ability to dissolve both polar and non-polar intermediates.

-

Waste Management : Phosphorus oxychloride (POCl₃) byproducts require neutralization with aqueous sodium bicarbonate before disposal.

-

Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≤0.5% impurity levels .

Analyse Des Réactions Chimiques

Types de réactions : R 842 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants incluent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

R 842 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres agents thérapeutiques.

Applications De Recherche Scientifique

R 842 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in modulating immune responses.

Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.

Mécanisme D'action

R 842 exerce ses effets en stimulant le système immunitaire. Il induit la production de cytokines, qui sont des molécules de signalisation qui régulent les réponses immunitaires. Les cibles moléculaires de R 842 incluent divers récepteurs sur les cellules immunitaires, conduisant à l’activation de voies de signalisation qui améliorent la capacité de l’organisme à combattre les infections et les tumeurs .

Composés similaires :

Imiquimod : Un autre immunostimulant aux propriétés similaires.

S-27609 : Un analogue de l’imiquimod ayant de puissantes activités antivirales et antitumorales.

S-28463 : Un autre analogue ayant des activités biologiques similaires.

Unicité de R 842 : R 842 est unique par sa structure moléculaire spécifique, qui lui permet d’induire efficacement un large éventail de cytokines.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The imidazoquinoline family includes several TLR agonists with structural variations that dictate receptor specificity and potency. Below is a comparative analysis:

Table 1: Molecular and Pharmacological Profiles of Imidazoquinoline Derivatives

Key Structural Differences

N1 Substituents: Resiquimod and Gardiquimod share a dimethyl ethanol group at N1, enhancing solubility and TLR7/8 binding . Imiquimod’s N1-isobutyl group restricts it to TLR7 activation . 3M-002 lacks an N1 substituent, favoring TLR8 selectivity .

C2 Modifications: Resiquimod’s C2-ethoxymethyl group broadens receptor specificity (TLR7/8) compared to Imiquimod’s C2-methylpropyl (TLR7-only) . Gardiquimod’s C2-ethylaminomethyl enhances TLR7 potency by fitting into a hydrophobic pocket in the receptor .

Functional Comparisons

Cytokine Induction: Resiquimod induces TNF-α, IL-12, and IFN-α in plasmacytoid dendritic cells (pDCs) and B cells . Imiquimod primarily stimulates IFN-α, with weaker TNF-α production .

Imiquimod: FDA-approved for topical use due to localized efficacy and fewer systemic side effects . Gardiquimod: Potent TLR7 activation at low concentrations (IC₅₀ < 1 µg/mL), used in B-cell studies .

Receptor Activation Dynamics :

- Resiquimod’s bispecificity (TLR7/8) enables broader immune activation than TLR7-selective agonists like Imiquimod or Gardiquimod .

- CL097 (a Resiquimod derivative) shows enhanced stability and dual TLR7/8 agonism, making it a preferred adjuvant in preclinical models .

Table 2: In Vitro Potency and Selectivity

| Compound | TLR7 EC₅₀ (nM) | TLR8 EC₅₀ (nM) | Key Cell Types Affected |

|---|---|---|---|

| Resiquimod | 10–100 | 10–100 | pDCs, B cells, macrophages |

| Imiquimod | 1–10 | >10,000 | Keratinocytes, pDCs |

| Gardiquimod | 0.5–5 | >1,000 | B cells, monocytes |

| 3M-002 | >1,000 | 1–10 | Monocytes, macrophages |

Mechanistic Insights from Structure-Activity Relationships (SAR)

- N1 Chain Length :

- C2 Hydrophobicity :

- Core Modifications: Replacement of the imidazoquinoline core with thiazoloquinoline (3M-002) shifts selectivity to TLR8 .

Activité Biologique

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (CAS No. 112668-45-8) is a compound belonging to the imidazoquinoline class, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes an imidazole ring fused with a quinoline structure, featuring an amino group at the 4-position and an ethanol moiety at the 1-position. Its molecular formula is with a molecular weight of approximately 256.3 g/mol .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit various viral infections by interfering with viral replication mechanisms. For instance, studies have highlighted its effectiveness against certain RNA viruses by modulating host cell pathways essential for viral replication .

Anticancer Activity

In addition to its antiviral effects, this compound has demonstrated potential anticancer activity. It induces apoptosis in specific cancer cell lines through mechanisms that involve the modulation of cellular pathways related to cell growth and survival. Notably, it has been observed to affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : By disrupting the viral life cycle at various stages.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Modulation of Immune Responses : Acting as an immunomodulator that can enhance cytokine production independent of toll-like receptors .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both an amino group and an ethanol side chain enhances its interaction with biological targets compared to other similar compounds. A comparative analysis with related compounds shows that variations in substituents significantly influence their pharmacological profiles:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1H-Imidazo[4,5-c]quinolin-4-amines | Imidazoquinoline derivative | Antiviral |

| 2-Aminoquinoline | Quinoline derivative | Antimicrobial |

| 3-Amino-2-methylquinoline | Methyl-substituted quinoline | Anticancer |

| 6-Methylimidazo[4,5-b]pyridine | Pyridine derivative | Antiviral |

This table illustrates how structural modifications can lead to varying degrees of biological activity among related compounds .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Antiviral Study : In vitro assays demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells, showcasing a dose-dependent response with IC50 values indicating potent antiviral activity .

- Cancer Cell Line Study : A study involving human leukemia cell lines reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .

- Immunomodulatory Effects : Research highlighted its role in enhancing cytokine production in immune cells without directly activating toll-like receptors, suggesting potential applications in vaccine adjuvant development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential nitration, chlorination, catalytic hydrogenation, and cyclization. For example:

- Step 1 : Nitration of 4-hydroxyquinoline derivatives using nitric acid or nitrating agents to introduce nitro groups at the 3-position .

- Step 2 : Chlorination with phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine. Excess POCl₃ (1–2 moles per substrate) is avoided to prevent side reactions .

- Step 3 : Catalytic hydrogenation using Pt/C in ethyl acetate under a Parr apparatus to reduce nitro groups to amines. Yield optimization requires precise control of hydrogen pressure and reaction time .

- Step 4 : Cyclization with diethoxymethyl acetate to form the imidazo[4,5-c]quinoline core. Solvent choice (e.g., ethyl acetate) and temperature (steam bath conditions) are critical .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra verify substituent positions and hydrogen bonding patterns (e.g., intramolecular C–H···N bonds in imidazole rings) .

- X-ray Crystallography : Single-crystal diffraction confirms planar geometry of the imidazoquinoline core and quantifies deviations (e.g., <0.072 Å in related compounds). Hydrogen atoms are located via difference Fourier maps .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, N percentages (e.g., C14H16N4O: C 68.9%, H 5.5%, N 11.5%) .

Q. How does this compound act as a TLR7/8 agonist?

- Methodology :

- In Vitro Assays : Stimulate plasmacytoid dendritic cells or RAW 264.7 macrophages with the compound (1–100 nM) and measure cytokine production (e.g., IFN-α, TNF-α) via ELISA. Activity correlates with TLR7/8 binding, confirmed by competitive inhibition assays .

- TLR Specificity Testing : Co-administer with ligands for other TLRs (e.g., Pam3CSK4 for TLR2, poly(I:C) for TLR3) to confirm selective TLR7/8 activation .

Advanced Research Questions

Q. How can structural modifications of the imidazoquinoline core enhance TLR7/8 agonist activity or reduce off-target effects?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Introduce substituents at the 2- or 4-positions (e.g., ethoxymethyl, isobutyl) to modulate hydrophobicity and receptor binding .

- Compare cytokine induction profiles of derivatives in primary immune cells. For example, 2-ethoxymethyl groups enhance IFN-α production compared to alkyl chains .

- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict interactions between substituents and TLR7/8 binding pockets, guided by crystallographic data .

Q. What experimental strategies resolve discrepancies in cytokine induction data across different cell models?

- Methodology :

- Dose-Response Calibration : Test compound concentrations (0.1–10 µM) in primary vs. immortalized cells (e.g., dendritic cells vs. RAW macrophages) to identify cell-specific sensitivity thresholds .

- Pathway Inhibition : Use TLR7/8-specific inhibitors (e.g., CU-CPT9a) to confirm target engagement in conflicting assays .

- Meta-Analysis : Compare batch-to-batch variability in synthesis (e.g., residual solvents in POCl₃ reactions) that may affect bioactivity .

Q. How can catalytic hydrogenation steps in synthesis be optimized for scalability and reproducibility?

- Methodology :

- Catalyst Screening : Compare Pt/C, Pd/C, and Raney nickel for nitro reduction efficiency. Pt/C in ethyl acetate achieves >90% conversion under 50 psi H₂ .

- Reaction Monitoring : Use TLC or in situ FTIR to track nitro group reduction and minimize over-hydrogenation.

- Solvent Optimization : Replace ethyl acetate with methanol for faster kinetics, but verify product stability .

Q. What crystallographic techniques elucidate hydrogen-bonding dynamics in imidazoquinoline derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.